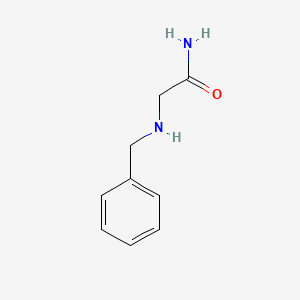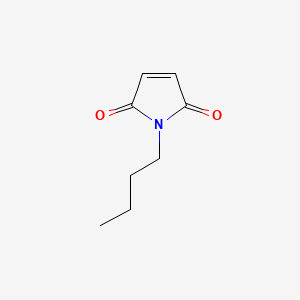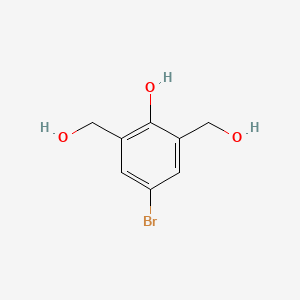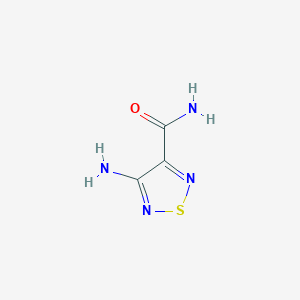
2-(Benzylamino)acetamide
Overview
Description
2-(Benzylamino)acetamide is an organic compound with the molecular formula C9H12N2O It is a derivative of acetamide, where the hydrogen atom of the amino group is replaced by a benzyl group
Mechanism of Action
- The primary target of 2-(Benzylamino)acetamide is an aliphatic amidase expression-regulating protein known as AmiC . AmiC negatively regulates the expression of the aliphatic amidase operon by inhibiting the action of another protein called AmiR at the protein level.
- When incubated with rat brain mitochondria, this compound shows detectable activity against both the dehydrogenase and oxidase enzymes . These enzymes play crucial roles in energy production and redox reactions.
- Additionally, the compound inhibits pentyl death in human liver cells, possibly due to its affinity for aromatic residues .
Target of Action
Mode of Action
- This compound acts as a non-competitive inhibitor of the mitochondrial respiratory chain enzyme complex, specifically cytochrome c oxidase . This inhibition leads to:
- ATP synthesis is impaired due to the disruption of the electron transport chain. The inhibition of cytochrome c oxidase results in the accumulation of ROS, which can have various cellular effects.
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
2-(Benzylamino)acetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the mitochondrial respiratory chain enzyme complex, cytochrome c oxidase . By inhibiting this enzyme, this compound reduces the production of ATP, which is essential for cellular energy . Additionally, this compound increases the production of reactive oxygen species, which can lead to oxidative stress in cells . The interaction between this compound and cytochrome c oxidase is non-competitive, meaning it binds to a site other than the active site of the enzyme, altering its activity without directly competing with the substrate .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The inhibition of cytochrome c oxidase by this compound leads to a decrease in ATP production, which can impair energy-dependent cellular processes . The increase in reactive oxygen species production can also trigger oxidative stress, leading to potential damage to cellular components such as lipids, proteins, and DNA . These effects can alter cell signaling pathways and gene expression, ultimately impacting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with cytochrome c oxidase. As a non-competitive inhibitor, this compound binds to a site on the enzyme that is distinct from the active site . This binding alters the enzyme’s conformation, reducing its activity and leading to decreased ATP production . The inhibition of cytochrome c oxidase also results in an increase in reactive oxygen species production, which can further impact cellular function by inducing oxidative stress . Additionally, this compound may interact with other biomolecules, such as dehydrogenases and oxidases, further influencing cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that this compound can be incubated with rat brain mitochondria, where it exhibits detectable activity against both dehydrogenases and oxidases . Over time, the compound’s inhibitory effects on cytochrome c oxidase and other enzymes may lead to sustained decreases in ATP production and increases in reactive oxygen species production . These long-term effects can result in chronic oxidative stress and potential damage to cellular components .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit mild inhibitory effects on cytochrome c oxidase, leading to moderate decreases in ATP production and increases in reactive oxygen species production . At higher doses, the inhibitory effects may be more pronounced, resulting in significant decreases in ATP production and substantial increases in reactive oxygen species production . These high doses can lead to toxic or adverse effects, such as severe oxidative stress and damage to cellular components . It is essential to determine the appropriate dosage to balance the compound’s beneficial and adverse effects in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome c oxidase and other enzymes. By inhibiting cytochrome c oxidase, the compound affects the mitochondrial respiratory chain, leading to decreased ATP production and increased reactive oxygen species production . This inhibition can alter metabolic flux and metabolite levels, impacting overall cellular metabolism . Additionally, this compound may interact with other enzymes, such as dehydrogenases and oxidases, further influencing metabolic pathways and cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound may be taken up by cells through specific transporters or passive diffusion . Once inside the cells, this compound can interact with binding proteins that facilitate its distribution to different cellular compartments . The localization and accumulation of the compound within cells can influence its activity and effects on cellular function . Understanding the transport and distribution mechanisms of this compound is crucial for determining its overall impact on cellular metabolism and function .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to mitochondria, where it interacts with cytochrome c oxidase and other mitochondrial enzymes . This localization can enhance the compound’s inhibitory effects on mitochondrial respiration and ATP production . Additionally, the subcellular localization of this compound can influence its interactions with other biomolecules and its overall impact on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Benzylamino)acetamide can be synthesized through several methods. One common approach involves the reaction of benzylamine with chloroacetamide under basic conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{ClCH}_2\text{CONH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHCH}_2\text{CONH}_2 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For example, the use of phase-transfer catalysts can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzylamino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Benzylamide or benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzylaminoacetamides.
Scientific Research Applications
2-(Benzylamino)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.
Comparison with Similar Compounds
Benzylamine: A simpler compound with a similar benzyl group but lacking the acetamide moiety.
N-Benzylacetamide: Similar structure but with different functional groups.
2-(Phenylamino)acetamide: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness: 2-(Benzylamino)acetamide is unique due to its specific combination of benzyl and acetamide groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(benzylamino)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-9(12)7-11-6-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMVTJIXFQQFIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50330960 | |
| Record name | 2-(benzylamino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50330960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39796-49-1 | |
| Record name | 2-[(Phenylmethyl)amino]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39796-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(benzylamino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50330960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(Benzylamino)acetamide interact with monoamine oxidase-B (MAO-B), and what are the downstream effects?
A: this compound acts both as a substrate and a suicide inhibitor of MAO-B. [, ] This means that while the enzyme metabolizes the compound, the interaction also leads to irreversible inactivation of MAO-B. [] This inactivation likely occurs through a mechanism involving covalent modification of the enzyme's active site. [] The downstream effects of MAO-B inhibition are complex and depend on various factors, including the extent and duration of inhibition.
Q2: How does the origin of MAO-B (rat vs. ox) affect its interaction with this compound?
A: Research indicates that while this compound acts as both a substrate and suicide inhibitor for MAO-B from both rat and ox liver, there are differences in their interactions. The compound exhibits a higher partition ratio for ox liver MAO-B (2120 mol of product per mol of enzyme inactivated) compared to rat liver MAO-B (816.7 mol of product per mol of enzyme inactivated). [] This suggests that this compound might be a more efficient substrate for rat liver MAO-B, while acting as a somewhat better inhibitor for the ox liver enzyme. [] These findings highlight the importance of considering species differences when studying enzyme-inhibitor interactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1267614.png)



![Spiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B1267625.png)

![2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B1267628.png)

![[4-(Acetyloxy)phenyl]acetic acid](/img/structure/B1267631.png)




